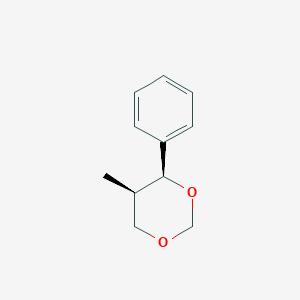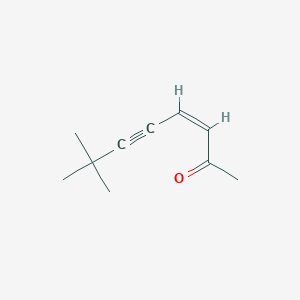
Rel-(4S,5R)-5-methyl-4-phenyl-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-(4S,5R)-5-methyl-4-phenyl-1,3-dioxane is a chiral organic compound characterized by its unique stereochemistry. The compound features a dioxane ring substituted with a methyl group and a phenyl group, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(4S,5R)-5-methyl-4-phenyl-1,3-dioxane typically involves the enantioselective ring-opening of cycloanhydrides with alcohols in the presence of chiral catalysts. One common method includes using 9-epiquininurea as a catalyst to achieve high yield and stereoselectivity at room temperature . This method ensures the desired stereochemistry of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of automated systems for reagent addition and product isolation can further enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Rel-(4S,5R)-5-methyl-4-phenyl-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl group, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide in an aqueous medium or potassium tert-butoxide in an organic solvent.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Rel-(4S,5R)-5-methyl-4-phenyl-1,3-dioxane has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Rel-(4S,5R)-5-methyl-4-phenyl-1,3-dioxane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. For instance, it may act as an inhibitor or activator of certain enzymatic pathways, thereby modulating biological processes .
Comparison with Similar Compounds
Similar Compounds
- Rel-(3S,4s,5R)-4-Fluoro-3,5-dimethylpiperidine hydrochloride
- Rel-(4S,5R)-4-Methyl-5-phenyl-4,5-dihydrofuran-2(3H)-one**
Uniqueness
Rel-(4S,5R)-5-methyl-4-phenyl-1,3-dioxane is unique due to its specific stereochemistry and the presence of both a methyl and phenyl group on the dioxane ring. This combination of features makes it particularly valuable in asymmetric synthesis and chiral catalysis, setting it apart from other similar compounds.
Properties
Molecular Formula |
C11H14O2 |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
(4S,5R)-5-methyl-4-phenyl-1,3-dioxane |
InChI |
InChI=1S/C11H14O2/c1-9-7-12-8-13-11(9)10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3/t9-,11+/m1/s1 |
InChI Key |
KNYICOMGRQTGKP-KOLCDFICSA-N |
Isomeric SMILES |
C[C@@H]1COCO[C@@H]1C2=CC=CC=C2 |
Canonical SMILES |
CC1COCOC1C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B13348206.png)



![5-amino-1-(3-chlorophenyl)-3a,7a-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13348220.png)


![5a,6,7,8,9,9a-Hexahydrodibenzo[b,d]furan-4-ol](/img/structure/B13348257.png)

![tert-Butyl 2-(hydroxymethyl)-5,7-dihydro-6H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B13348263.png)
![3-({[3-(2-Chloro-4-nitrophenoxy)propyl]carbamoyl}amino)benzenesulfonyl fluoride](/img/structure/B13348271.png)
![2-Chloro-5-[(2,6-difluoro-3,5-dimethoxybenzyl)oxy]pyrimidine](/img/structure/B13348274.png)


